3-Chloro-4-methylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Chloro-4-methylpyridine and its derivatives involves multiple steps, including condensation, cyclization, chlorination, and hydrolysis reactions. A study by Yang Shao-juan (2012) introduced a method for synthesizing 3-Chloro-4-methylpyridazine, an important intermediate for pesticides and antiviral drugs, which could be analogous to the synthesis of 3-Chloro-4-methylpyridine. The method was highlighted for its mild reaction conditions and suitability for industrial production, achieving a total yield of 30% (Yang Shao-juan, 2012).
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methylpyridine derivatives has been investigated using various spectroscopic and theoretical methods. For instance, Velraj et al. (2015) performed a comprehensive study on the molecular structures, vibrational wavenumbers, atomic charges, molecular electrostatic potentials, and NMR chemical shifts for related molecules using DFT/B3LYP method, which can offer insights into the structure of 3-Chloro-4-methylpyridine (Velraj, Soundharam, & Sridevi, 2015).
Chemical Reactions and Properties
3-Chloro-4-methylpyridine undergoes various chemical reactions, forming complex structures and demonstrating diverse reactivity patterns due to its functional groups. For example, studies have investigated its involvement in forming supramolecular associations in organic acid–base salts, revealing insights into its reactivity and potential for forming hydrogen-bonded structures (N. C. Khalib et al., 2014).
Scientific Research Applications
Medicine and Agricultural Chemicals : A study by Su Li (2005) demonstrated that pillar chromatography can effectively separate and purify 2-chloro-5-trichloromethylpyridine with over 90% purity. This compound is a valuable intermediate in medicine and agricultural chemicals (Su Li, 2005).
Antifungal Activity : Research by Gangadasu et al. (2009) showed that 2-chloro-5-methylpyridine-3-olefin derivatives exhibit promising antifungal activity. These derivatives demonstrate efficient photochemical E (trans)-->Z (cis) isomerization and have antifungal activity comparable to standard antifungals (Gangadasu et al., 2009).
Nicotine-Based Pesticides : According to a study by Yang Yi (2005), derivatives of 3-methylpyridine, including 3-Chloro-4-methylpyridine, show potential as intermediates in nicotine-based pesticides. Nicotine itself is seeing a promising development trend in this sector (Yang Yi, 2005).
Synthesis of Various Pyridines : Marsais et al. (1988) found that directed lithiation of 4-halopyridines allows for versatile functionalization and synthesis of various 3,4-disubstituted pyridines. This process has potential applications in nucleophilic chemistry (Marsais et al., 1988).
Electrophoretic Separation : A study by S. Wren (1991) showed that optimizing pH in electrophoretic separation of methylpyridines, including 3- and 4-methylpyridines, can improve separation and mobility. The mobilities of these isomers are linearly dependent on the calculated charge (S. Wren, 1991).
Chemical Synthesis and Material Science : L. Fan (2008) successfully synthesized 2-chloro-3-amino-4-methylpyridine oxychloride cement with a yield of 57.3%. This demonstrates the potential of 3-Chloro-4-methylpyridine derivatives as greener alternatives in material science (L. Fan, 2008).
Safety And Hazards
properties
IUPAC Name |
3-chloro-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN/c1-5-2-3-8-4-6(5)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNXNJMHLZFECV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376579 | |
Record name | 3-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methylpyridine | |
CAS RN |
72093-04-0 | |
Record name | 3-Chloro-4-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72093-04-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-4-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-4-methylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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